Welcome to the BenchChem Online Store!
molecular formula C16H17N3O B103830 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol CAS No. 3147-76-0

2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol

Cat. No. B103830
M. Wt: 267.33 g/mol
InChI Key: WXHVQMGINBSVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05262541

Procedure details

Example 7 of U.S. Pat. No. 4,835,284 is duplicated. 97% sodium hydroxide (14.4 g) is added to a mixture of methanol (72 ml) and water (36 ml). 2-nitro-2'-hydroxy-5'-t-butylazobenzene (15.0 g) is then added to the resultant mixture and the mixture is heated to 45°-5020 C. Hydroquinone (0.4 g) and then glucose (5.0 g) are added to the heated mixture over 30 minutes while stirring. The mixture is further stirred for one hour. As this result, the azobenzene disappears to produce 2-(2'-hydroxy-5'-t-butylphenyl)benzotriazole-N-oxide. 9-fluorenone (0.7 g) is then added to the reaction liquor thus obtained, and the liquor is heated to 55°-60° C. Thereafter, glucose (6.0 g) is added to the reaction liquor over 30 minutes, and the reaction is conducted at 75° C. (boiling point) for 6 hours. As a result, the N-oxide disappears. Thereafter, the pH of the reaction liquor is brought to 8 with 62% sulfuric acid (19.0 g) to precipitate a crystal. The precipitated crystal is separated by filtration, and the separated crystal is fully washed with water and further with methanol. The washed crystal is then dried, thus obtaining 11.6 g of 2-(2'-hydroxy-5'-t-butylphenyl)benzotriazole. One can see that the reaction using an aromatic ketone takes over 8 hours to complete. Two catalysts are also required.
Quantity
6 g
Type
reactant
Reaction Step One
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
0.7 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[OH:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]([CH3:23])([CH3:22])[CH3:21])=[CH:16][C:15]=1[N:24]1[N+:28]([O-])=[C:27]2[CH:30]=[CH:31][CH:32]=[CH:33][C:26]2=[N:25]1.S(=O)(=O)(O)O>C1C2C(=O)C3C(=CC=CC=3)C=2C=CC=1>[OH:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]([CH3:23])([CH3:22])[CH3:21])=[CH:16][C:15]=1[N:24]1[N:28]=[C:27]2[CH:30]=[CH:31][CH:32]=[CH:33][C:26]2=[N:25]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Two
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1)C(C)(C)C)N1N=C2C(=[N+]1[O-])C=CC=C2
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0.7 g
Type
catalyst
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
the liquor is heated to 55°-60° C
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal
CUSTOM
Type
CUSTOM
Details
The precipitated crystal is separated by filtration
WASH
Type
WASH
Details
the separated crystal is fully washed with water and further with methanol
CUSTOM
Type
CUSTOM
Details
The washed crystal is then dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C(C)(C)C)N1N=C2C(=N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.